N,N-diethylthioformamide
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Overview
Description
N,N-diethylthioformamide: is an organic compound characterized by the presence of a thioamide group It is a derivative of formamide where the oxygen atom is replaced by a sulfur atom, and the nitrogen atom is bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diethylthioformamide can be synthesized through the reaction of diethylamine with formic acid in the presence of a catalyst. The reaction typically involves the use of a complex catalyst system such as Al2O3/VB1, and the process is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of a normal pressure reactor, distilling apparatus, and rectifier unit. The reaction mixture is heated with microwave energy to shorten the reaction time and improve the conversion ratio of diethylamine. The product is then purified through vacuum rectification to achieve a purity of over 99.9% .
Chemical Reactions Analysis
Types of Reactions: N,N-diethylthioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The thioamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N,N-diethylthioformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of heterocycles and acyclic systems.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-diethylthioformamide involves its interaction with various molecular targets and pathways. The thioamide group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
N,N-dimethylthioformamide: A similar compound where the ethyl groups are replaced by methyl groups.
N,N-dimethylformamide: A related compound where the sulfur atom is replaced by an oxygen atom.
N,N-dimethylacetamide: Another related compound with an acetamide group instead of a formamide group.
Uniqueness: N,N-diethylthioformamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its oxygen-containing analogs. The ethyl groups also contribute to its unique reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
N,N-diethylmethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDXGBQOCBVQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348546 |
Source
|
Record name | N,N-diethylthioformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13839-14-0 |
Source
|
Record name | N,N-diethylthioformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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